4-Nitro-1-(4-nitrophenyl)imidazole
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Overview
Description
4-Nitro-1-(4-nitrophenyl)imidazole is an organic compound that belongs to the class of nitroimidazoles It is characterized by the presence of two nitro groups attached to the imidazole ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(4-nitrophenyl)imidazole typically involves the nitration of imidazole derivatives. One common method is the condensation of 4-nitrobenzaldehyde with imidazole in the presence of an oxidizing agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the nitroimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid or sulfuric-nitric acid mixtures. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-(4-nitrophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-Nitro-1-(4-nitrophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole structure.
Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(4-nitrophenyl)imidazole involves the reduction of the nitro groups to reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar medical applications.
Ornidazole: Also a nitroimidazole with antimicrobial properties.
Uniqueness: Its structure allows for a broader range of chemical modifications and interactions compared to other nitroimidazoles .
Properties
CAS No. |
21721-93-7 |
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Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-nitro-1-(4-nitrophenyl)imidazole |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-5-9(10-6-11)13(16)17/h1-6H |
InChI Key |
PGGLEPBDEDPURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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